molecular formula C6H4BrN3 B1378929 4-Amino-5-bromo-2-cyanopyridine CAS No. 1234616-76-2

4-Amino-5-bromo-2-cyanopyridine

Cat. No. B1378929
CAS RN: 1234616-76-2
M. Wt: 198.02 g/mol
InChI Key: BLNZKYKQLMODGY-UHFFFAOYSA-N
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Description

“4-Amino-5-bromo-2-cyanopyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “4-Amino” part refers to an amino group (-NH2) attached to the fourth carbon in the ring. The “5-bromo” part refers to a bromine atom attached to the fifth carbon in the ring. The “2-cyanopyridine” part refers to a cyano group (-CN) attached to the second carbon in the ring .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “4-Amino-5-bromo-2-cyanopyridine”, often involves reactions like the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . A specific method for the synthesis of 5-Bromo-2-cyanopyridine involves the use of POCl3/CH2Cl2/Pyridine as a dehydrating reagent from 2-amino-5-bromopyridine by a three-step reaction .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromo-2-cyanopyridine” can be deduced from its name. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The fourth carbon in the ring has an amino group (-NH2) attached to it. The fifth carbon in the ring has a bromine atom attached to it. The second carbon in the ring has a cyano group (-CN) attached to it .


Chemical Reactions Analysis

The chemical reactions involving “4-Amino-5-bromo-2-cyanopyridine” could be complex due to the presence of multiple reactive groups. For instance, the amino group (-NH2) is a nucleophile and can participate in nucleophilic substitution reactions. The bromine atom is a good leaving group and can be replaced by other groups in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-5-bromo-2-cyanopyridine” would depend on its structure. For instance, it is likely to be a solid at room temperature . Its exact melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Pharmaceutical Intermediates

4-Amino-5-bromo-2-cyanopyridine: serves as a versatile intermediate in pharmaceutical synthesis. It’s particularly valuable in constructing compounds that exhibit antiprotozoal activity . This application is crucial for developing treatments against protozoan infections, which are a significant health concern in many parts of the world.

Polymer Solar Cells

In the field of renewable energy, this compound is used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) . PyDPP is a building block for low band-gap copolymers, which are essential as electron donors in polymer solar cells. This application represents a step towards more efficient and cost-effective solar energy solutions.

Safety and Hazards

“4-Amino-5-bromo-2-cyanopyridine” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-Amino-5-bromo-2-cyanopyridine” could involve its use in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals . Its unique structure makes it a valuable building block in organic synthesis.

properties

IUPAC Name

4-amino-5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNZKYKQLMODGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-cyanopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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